1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol
Description
1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol (molecular formula: C₁₈H₂₁NO₄, molecular weight: 315.37 g/mol) is a tetrahydroisoquinoline derivative characterized by three hydroxyl groups at positions 4, 6, and 8 of the isoquinoline ring and a 2-(4-hydroxyphenyl)-1-methylethyl side chain at position 2 .
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[1-(4-hydroxyphenyl)propan-2-yl]-3,4-dihydro-1H-isoquinoline-4,6,8-triol |
InChI |
InChI=1S/C18H21NO4/c1-11(6-12-2-4-13(20)5-3-12)19-9-16-15(18(23)10-19)7-14(21)8-17(16)22/h2-5,7-8,11,18,20-23H,6,9-10H2,1H3 |
InChI Key |
UKGGVIFYDPDSAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)N2CC(C3=C(C2)C(=CC(=C3)O)O)O |
Origin of Product |
United States |
Biological Activity
1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol (CAS Number: 161040-25-1) is a polycyclic compound with potential therapeutic applications. Its molecular formula is C18H21NO4, and it has garnered interest due to its biological activity related to neurotransmission and its implications in various neurological conditions.
- Molecular Weight : 315.36 g/mol
- Melting Point : >196°C (decomposition)
- Solubility : Slightly soluble in DMSO and methanol
- Appearance : Light yellow solid
Biological Activity Overview
This compound exhibits a variety of biological activities that may be beneficial in the treatment of conditions such as depression, anxiety, and neurodegenerative diseases. The following sections provide detailed insights into its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with adrenergic receptors and its role in neurotransmission. It may act as an agonist or antagonist at these receptors, influencing the release of neurotransmitters such as norepinephrine and serotonin.
Table 1: Biological Activities
Case Studies and Research Findings
Recent studies have explored the efficacy of 1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol in various experimental settings:
- Antidepressant Efficacy :
- Neuroprotection Against Oxidative Stress :
- Inflammation Reduction :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between the target compound and structurally related tetrahydroisoquinoline derivatives:
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Oxamniquine’s nitro and isopropylamino groups are critical for its antischistosomal activity, whereas the target compound’s hydroxyl groups may favor different therapeutic mechanisms, such as radical scavenging .
Structural Complexity and Synthesis Challenges The 2-(4-hydroxyphenyl)-1-methylethyl side chain in the target compound introduces steric hindrance and synthetic complexity absent in simpler derivatives like the methyl-substituted 4,7,8-isoquinolinetriol (). This side chain may also influence receptor binding specificity .
Spectroscopic and Analytical Differences Carbonitrile derivatives () show distinct IR absorbance at 2240 cm⁻¹ (C≡N stretch), absent in hydroxyl-rich compounds like the target. The latter’s NMR spectra would likely exhibit downfield shifts for hydroxyl protons (~5–10 ppm) . The methyl-substituted isoquinolinetriol () has a significantly lower molecular weight (195.22 g/mol vs. 315.37 g/mol), impacting solubility and diffusion rates .
Therapeutic Potential While Oxamniquine is a validated drug, the target compound’s polyhydroxylated structure aligns with compounds studied for neurodegenerative or inflammatory diseases, though direct evidence of its bioactivity remains unexplored in the provided data .
Q & A
Basic: What synthetic methodologies are effective for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives with complex substituents like the 4-hydroxyphenyl group?
Answer:
The synthesis of substituted tetrahydroisoquinolines typically involves intramolecular cyclization or Barbier-type reactions. For example, N-(2-iodobenzyl)phenacylamines can undergo intramolecular Barbier reactions to form the tetrahydroisoquinoline core . To introduce the 4-hydroxyphenyl substituent, a methylethyl linker may be incorporated via alkylation or Friedel-Crafts acylation, followed by hydroxylation. Column chromatography (silica gel, gradient elution) is critical for purifying intermediates, and reaction progress should be monitored using thin-layer chromatography (TLC) with UV/iodine visualization . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and liquid chromatography–mass spectrometry (LC/MS) are essential for confirming structural fidelity .
Advanced: How can researchers optimize reaction conditions for introducing the 4-hydroxyphenyl-methylethyl substituent while minimizing side reactions?
Answer:
Optimization requires a combination of computational reaction path searches and Design of Experiments (DOE) methodologies. Quantum chemical calculations (e.g., density functional theory) can predict transition states and identify steric/electronic challenges posed by the bulky substituent . DOE techniques, such as factorial design, allow systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency, while lower temperatures (0–25°C) could suppress polymerization side reactions . Real-time monitoring via in-situ FTIR or Raman spectroscopy provides kinetic insights to refine conditions .
Advanced: How should researchers resolve contradictions in reported biological activity data for structurally similar isoquinoline derivatives?
Answer:
Contradictions often arise from differences in substituent positioning or assay conditions. For instance, highlights that minor structural variations (e.g., methoxy vs. hydroxyl groups) drastically alter receptor binding. To address discrepancies:
- Perform controlled comparative assays using standardized protocols (e.g., fixed cell lines, consistent IC50 measurement methods).
- Use computational docking studies (e.g., AutoDock Vina) to analyze binding interactions with target proteins (e.g., dopamine receptors) .
- Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity, in vivo models for pharmacokinetics) .
Basic: What analytical techniques are recommended for characterizing the hydroxyl groups in 4,6,8-isoquinolinetriol derivatives?
Answer:
- ¹H NMR Spectroscopy: Hydroxyl protons appear as broad singlets (~δ 4.5–5.5 ppm) but may exchange with D2O. Integration ratios confirm the presence of three -OH groups.
- ¹³C NMR: Oxygenated carbons (C-4, C-6, C-8) resonate at δ 65–75 ppm.
- Infrared (IR) Spectroscopy: O-H stretching vibrations appear as strong bands at 3200–3600 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS): Exact mass confirms molecular formula (e.g., C₁₉H₂₁NO₄ requires m/z 327.1471) .
Advanced: What computational strategies support the design of isoquinoline-based inhibitors targeting neurodegenerative pathways?
Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM): Models electronic interactions between the triol groups and enzyme active sites (e.g., monoamine oxidase B) .
- Molecular Dynamics (MD) Simulations: Predict binding stability and conformational flexibility over nanosecond timescales.
- Pharmacophore Modeling: Identifies critical functional groups (e.g., 4-hydroxyphenyl for π-π stacking) required for activity .
- ADMET Prediction: Tools like SwissADME assess bioavailability and blood-brain barrier penetration .
Advanced: How can researchers address low yields in multi-step syntheses of polyhydroxylated isoquinolines?
Answer:
- Protection-Deprotection Strategies: Temporarily mask hydroxyl groups (e.g., using tert-butyldimethylsilyl ethers) to prevent undesired side reactions during alkylation or cyclization .
- Flow Chemistry: Continuous flow systems improve heat/mass transfer and reduce intermediate degradation.
- Catalytic Asymmetric Synthesis: Chiral catalysts (e.g., BINOL-derived phosphoric acids) enforce stereocontrol during cyclization steps .
Basic: What safety protocols are critical when handling reactive intermediates in isoquinoline synthesis?
Answer:
- Air-Free Techniques: Use Schlenk lines or gloveboxes for moisture-sensitive reagents (e.g., Grignard reagents).
- Personal Protective Equipment (PPE): Chemical-resistant gloves, goggles, and lab coats are mandatory.
- Waste Management: Quench reactive intermediates (e.g., sodium borohydride) with isopropanol/water mixtures before disposal .
Advanced: How do substituent electronic effects influence the redox properties of 4,6,8-isoquinolinetriol derivatives?
Answer:
- Cyclic Voltammetry (CV): Measures oxidation potentials; electron-donating groups (e.g., -OH) lower the potential, enhancing antioxidant activity.
- Density Functional Theory (DFT): Calculates HOMO/LUMO gaps to predict electron-donating capacity. For example, the 4-hydroxyphenyl group increases HOMO energy, facilitating radical scavenging .
Basic: What experimental controls are essential in assessing the antimicrobial activity of this compound?
Answer:
- Positive Controls: Use established antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi) to validate assay sensitivity.
- Negative Controls: Include solvent-only (e.g., DMSO) and growth medium blanks.
- Minimum Inhibitory Concentration (MIC): Perform serial dilutions in triplicate to ensure reproducibility .
Advanced: How can researchers leverage structure-activity relationship (SAR) studies to improve metabolic stability?
Answer:
- Isosteric Replacement: Substitute metabolically labile groups (e.g., replace -OH with -F) to reduce Phase II glucuronidation.
- Deuterium Labeling: Replace hydrogen atoms at metabolically sensitive positions with deuterium to slow CYP450-mediated oxidation.
- Liver Microsome Assays: Compare metabolic half-lives across species (e.g., human vs. mouse) to identify vulnerable sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
